molecular formula C14H22ClNO B030852 (R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride CAS No. 93601-85-5

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride

Cat. No.: B030852
CAS No.: 93601-85-5
M. Wt: 255.78 g/mol
InChI Key: ZOKTXMBBTXQAIC-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride (CAS: 93601-85-5) is a chiral tetralin derivative with the molecular formula C₁₄H₂₂ClNO and a molecular weight of 255.78 g/mol. It serves as a critical intermediate in synthesizing antipsychotic and anti-Parkinson drugs, targeting dopamine receptors and related neurological pathways . Key applications include its role in the production of rotigotine analogs and other dopaminergic agents. The compound’s stereochemistry (R-configuration) is crucial for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Properties

IUPAC Name

(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2;/h4-6,12,15H,3,7-10H2,1-2H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKTXMBBTXQAIC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647189
Record name (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93601-85-5
Record name (2R)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

High-Pressure Hydrogenation Route

Early synthetic approaches, such as the method disclosed in WO2016044918A1, begin with 5-methoxy-2-tetralone and (R)-(+)-1-(4-methoxyphenyl)ethylamine. The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH4\text{NaBH}_4), followed by propylation with 3-bromo-1-propene. Subsequent high-pressure hydrogenation over Raney nickel and palladium/carbon catalysts removes protective groups.

Key Limitations :

  • Requires multiple high-pressure hydrogenation steps (10–20 kg), increasing explosion risks.

  • Total yields rarely exceed 60% due to side reactions during deprotection.

Chiral Resolution Approach

WO2011161255 describes an alternative method starting with 2-amino-5-methyltetrahydronaphthalene hydrochloride. Propionaldehyde is introduced via reductive amination, followed by chiral resolution using R-(-)-o-chloromandelic acid to isolate the (R)-enantiomer.

Challenges :

  • Chiral resolution necessitates additional steps for diastereomer separation, reducing overall efficiency.

  • Scalability is limited by the cost of chiral resolving agents and low throughput.

Novel Two-Step Reductive Amination and Hydrogenation Method

A 2024 patent (CN111393309A) introduces a streamlined synthesis route that avoids high-pressure conditions and chiral resolution.

Step 1: Reductive Amination

(S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine reacts with propionaldehyde under acidic conditions (formic acid or acetic acid) in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

Reaction Conditions :

  • Molar ratio: 1:1.8 (amine:propionaldehyde).

  • Temperature: 10–60°C.

  • Solvent: Isopropanol or ethanol.

Intermediate : The product, (S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-N-propyl-2-naphthylamine (Compound II), is isolated in >95% purity via crystallization.

Step 2: Catalytic Hydrogenation and Salt Formation

Compound II undergoes hydrogenation using 10% palladium on carbon (Pd/C\text{Pd/C}) at ambient pressure to remove the benzyl protective group. Subsequent treatment with hydrochloric acid in isopropanol yields the hydrochloride salt.

Optimized Parameters :

  • Catalyst loading: 5% w/w Pd/C\text{Pd/C}.

  • Hydrogen pressure: 10–20 kg (ambient conditions).

  • Yield: 87.1% with >98% HPLC purity.

Comparative Analysis of Synthesis Methods

Parameter High-Pressure Route Chiral Resolution Novel Two-Step Method
Starting Material 5-Methoxy-2-tetralone2-Amino-5-methyltetrahydronaphthalene(S)-1,2,3,4-Tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine
Key Steps Reduction, propylation, high-pressure hydrogenationReductive amination, chiral resolutionReductive amination, ambient-pressure hydrogenation
Catalysts Raney nickel, Pd/C\text{Pd/C}Sodium cyanoborohydrideNaBH3CN\text{NaBH}_3\text{CN}, Pd/C\text{Pd/C}
Yield 60%55–65%87.1%
Safety Concerns High-pressure hydrogenationToxic resolving agentsAmbient-pressure conditions
Industrial Scalability LimitedModerateHigh

Critical Evaluation of Reaction Mechanisms

Stereochemical Control

The novel method leverages the inherent chirality of the starting amine ((S)-configuration) to direct the formation of the (R)-enantiomer. The benzyl group acts as a transient protective moiety, enabling selective propylation without racemization. In contrast, traditional routes rely on post-synthesis resolution, which often results in enantiomeric excess (<90%).

Role of Reducing Agents

Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) is preferred over NaBH4\text{NaBH}_4 due to its stability in acidic media, minimizing side reactions such as over-reduction or epimerization. This selectivity is critical for maintaining the (R)-configuration during reductive amination.

Industrial Production Considerations

Solvent Selection

Isopropanol and ethanol are favored for their ability to dissolve both polar intermediates and non-polar byproducts, simplifying purification. The patent reports a 20% reduction in solvent waste compared to methanol-based systems.

Catalyst Recycling

Palladium catalysts are recovered via filtration and reactivated, reducing costs by 15–20% per batch. Continuous flow systems further enhance catalyst utilization, achieving a turnover number (TON) of >1,000 .

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Scientific Research Applications

Treatment of Parkinson's Disease

Rotigotine is primarily used as a treatment for Parkinson's disease. It acts as a dopamine receptor agonist, stimulating dopamine receptors to help alleviate symptoms associated with this neurodegenerative disorder. Clinical studies have demonstrated its efficacy in improving motor function and reducing the severity of symptoms in patients with advanced stages of Parkinson's disease .

Management of Restless Legs Syndrome (RLS)

In addition to its use in Parkinson's disease, Rotigotine is also indicated for the treatment of Restless Legs Syndrome (RLS). Its dopaminergic activity helps to relieve the uncomfortable sensations and urge to move that characterize RLS, significantly improving patient quality of life .

Potential in Treating Depression and Anxiety Disorders

Research indicates that Rotigotine may have antidepressant and anxiolytic effects due to its influence on dopaminergic pathways. Studies have suggested that modulation of dopamine levels can positively impact mood disorders, making Rotigotine a candidate for further investigation in treating depression and anxiety .

Case Study 1: Efficacy in Advanced Parkinson's Disease

A clinical trial involving patients with advanced Parkinson's disease demonstrated that Rotigotine significantly improved motor symptoms compared to placebo. The study reported a notable reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among participants treated with Rotigotine over a 12-week period .

Case Study 2: Impact on Quality of Life in RLS Patients

A randomized controlled trial assessed the impact of Rotigotine on patients suffering from RLS. Results showed that patients receiving Rotigotine experienced a marked improvement in their symptoms and overall quality of life compared to those on placebo. The study highlighted the drug's potential as a first-line treatment for RLS .

Mechanism of Action

The mechanism of action of ®-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterpart: (S)-Enantiomer

  • Name : (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride
  • CAS : 93601-86-6
  • Molecular Formula: C₁₄H₂₂ClNO (identical to R-form)
  • Key Differences: The (S)-enantiomer shares the same molecular formula but differs in stereochemistry. Used as an intermediate for Baquiloprim (an antibiotic), highlighting divergent therapeutic applications compared to the R-form’s neurological focus .

Racemic Mixture

  • Name : rac-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine
  • CAS : 3899-07-8
  • Molecular Weight : 219.32 g/mol
  • Key Differences :
    • Lacks the hydrochloride salt, reducing aqueous solubility compared to the ionic R-form .
    • Racemic mixtures often exhibit lower potency due to competing enantiomer activity, making them less desirable for targeted drug synthesis.

Structural Derivatives with Modified Substituents

Thiophene-Containing Derivative
  • Name : (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • CAS : 1232344-37-4
  • Molecular Formula: C₂₀H₂₈ClNOS
  • Molecular Weight : 365.96 g/mol
  • May target serotonin or adrenergic receptors due to extended substituent bulk .
Dipropyl-Substituted Analog
  • Name : (2R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydro-2-naphthalenamine
  • CAS : 119432-88-1
  • Molecular Formula: C₁₇H₂₇NO
  • Molecular Weight : 261.40 g/mol
  • Methoxy group at position 8 (vs. 5 in the parent compound) shifts electronic distribution, affecting receptor binding .

(R)-Enantiomer in Neuropharmacology

  • Antipsychotics : Modulates dopamine D2/D3 receptors, reducing psychosis symptoms .
  • Anti-Parkinson Agents: Enhances dopaminergic transmission, akin to rotigotine (a non-ergoline dopamine agonist) .

(S)-Enantiomer in Antibiotics

  • Baquiloprim Intermediate : Utilized in veterinary medicine for bacterial infections, unrelated to neurological targets .

Thiophene Derivatives

  • Broad Receptor Activity: Potential applications in pain management or mood disorders due to structural similarity to atypical antipsychotics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine Hydrochloride 93601-85-5 C₁₄H₂₂ClNO 255.78 R-configuration, propylamine, methoxy Antipsychotics, Anti-Parkinson drugs
(S)-Enantiomer 93601-86-6 C₁₄H₂₂ClNO 255.78 S-configuration Baquiloprim intermediate
Racemic Free Base 3899-07-8 C₁₄H₂₁NO 219.32 No hydrochloride, racemic mixture Research intermediate
Thiophene Derivative 1232344-37-4 C₂₀H₂₈ClNOS 365.96 Thiophene-ethyl group, S-configuration Neurological research
(2R)-8-Methoxy-N,N-dipropyl Analog 119432-88-1 C₁₇H₂₇NO 261.40 Dipropylamine, 8-methoxy Receptor binding studies

Biological Activity

(R)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride, also known as Rotigotine, is a compound that has garnered attention for its biological activity, particularly in the context of neurological disorders. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 3904-24-3
  • Molecular Formula : C14H22ClNO
  • Molecular Weight : 255.78358 g/mol

This compound is a derivative of naphthalene and contains a methoxy group and a propyl amine side chain. Its structural characteristics contribute to its pharmacological effects.

Rotigotine acts primarily as a dopamine agonist , which means it mimics the action of dopamine in the brain. This is particularly relevant in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The compound selectively binds to dopamine D2 and D3 receptors, enhancing dopaminergic transmission in the central nervous system.

Biological Activity

  • Neuroprotective Effects :
    • Research indicates that Rotigotine may provide neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. It has been shown to activate various signaling pathways that promote cell survival.
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity, which can help mitigate damage caused by reactive oxygen species (ROS) in neurological disorders.
  • Clinical Applications :
    • Rotigotine is used clinically for managing Parkinson's disease symptoms. Its transdermal delivery system allows for continuous drug release, improving patient compliance and therapeutic outcomes.

Clinical Trials

  • Efficacy in Parkinson's Disease :
    • A multicenter trial demonstrated that patients receiving Rotigotine showed significant improvement in motor function compared to placebo groups over a 12-week period. The Unified Parkinson’s Disease Rating Scale (UPDRS) scores improved markedly in patients treated with Rotigotine .
  • Restless Legs Syndrome :
    • A randomized controlled trial evaluated the efficacy of Rotigotine in patients with RLS. Results indicated a significant reduction in symptoms as measured by the International Restless Legs Scale (IRLS), with many patients reporting improved sleep quality .

Pharmacological Studies

  • A study published in the Journal of Medicinal Chemistry explored the pharmacokinetics of Rotigotine, revealing a favorable absorption profile when administered via transdermal patches. The study highlighted its sustained plasma concentration levels over time, which correlates with its therapeutic efficacy .

Comparative Table of Biological Activity

Biological ActivityObservationsReferences
Neuroprotective EffectsReduces oxidative stress; promotes neuronal survival
Antioxidant PropertiesScavenges reactive oxygen species
Clinical EfficacySignificant improvement in UPDRS and IRLS scores

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.